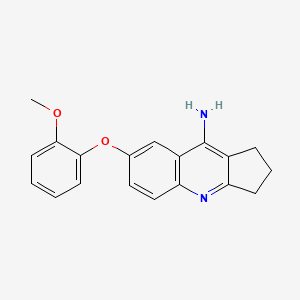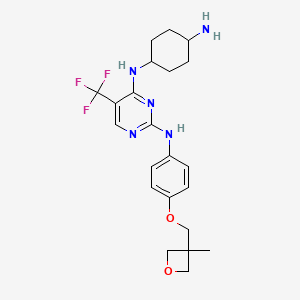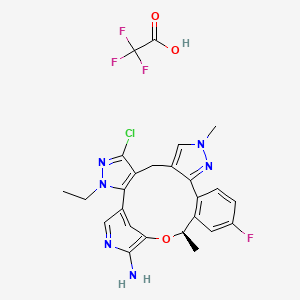
3-O-cis-p-Coumaroylmaslinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-cis-p-Coumaroylmaslinic acid is a natural compound isolated from the ethyl acetate extract of leaves of Miconia albicans . It is a triterpenoid with significant biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antimicrobial properties against Gram-positive bacteria and yeasts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using ethyl acetate to extract the compound from the leaves of Miconia albicans .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 3-O-cis-p-Coumaroylmaslinic acid. The primary method remains extraction from natural sources, which may limit large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-cis-p-Coumaroylmaslinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-O-cis-p-Coumaroylmaslinic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Wirkmechanismus
The primary mechanism of action of 3-O-cis-p-Coumaroylmaslinic acid involves the inhibition of PTP1B, an enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes in yeasts .
Vergleich Mit ähnlichen Verbindungen
3-O-trans-p-Coumaroylmaslinic acid: Another isomer with similar biological activities but different spatial configuration.
Oleanolic acid: A triterpenoid with similar structure and biological activities, including anti-inflammatory and antimicrobial properties.
Ursolic acid: Another triterpenoid with comparable biological activities, often used in cosmetic and pharmaceutical applications.
Uniqueness: 3-O-cis-p-Coumaroylmaslinic acid is unique due to its specific inhibition of PTP1B with an IC50 of 0.46 μM, which is more potent compared to other similar compounds . Its dual activity as an antimicrobial agent further distinguishes it from other triterpenoids .
Eigenschaften
Molekularformel |
C39H54O6 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI-Schlüssel |
KWLOAKAXMOYBRK-JHXZZHGESA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



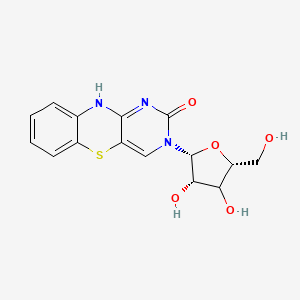
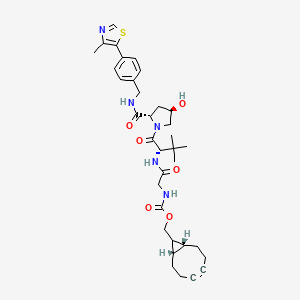
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
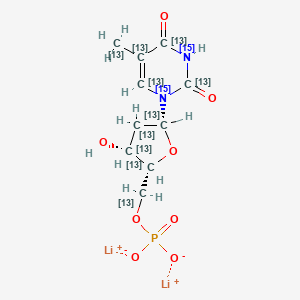

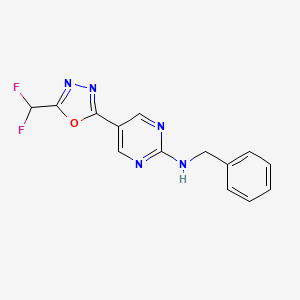

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
